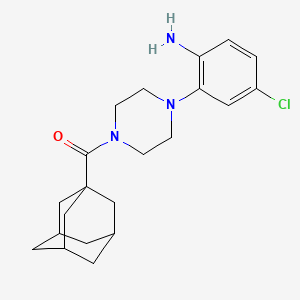

FXR agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28ClN3O |

|---|---|

Molecular Weight |

373.9 g/mol |

IUPAC Name |

1-adamantyl-[4-(2-amino-5-chlorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H28ClN3O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13,23H2 |

InChI Key |

SNWNZTLWPJKTEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC(=C2)Cl)N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Agonists

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids and synthetic ligands triggers a cascade of transcriptional events that control a wide array of metabolic pathways.[3][4] This central role has positioned FXR as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[1][5] The development of potent and selective FXR agonists is an area of intense research, with a focus on understanding the intricate structure-activity relationships (SAR) that govern their efficacy and safety profiles.

FXR Agonist Scaffolds: Steroidal and Non-Steroidal Approaches

The landscape of FXR agonists is broadly divided into two major classes: steroidal and non-steroidal compounds. Steroidal agonists are typically semi-synthetic derivatives of endogenous bile acids, while non-steroidal agonists encompass a diverse range of chemical scaffolds discovered through high-throughput screening and rational drug design.[6]

Steroidal Agonists: The natural ligands of FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist.[5] The potency ranking for endogenous bile acids is generally CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[1] SAR studies on the bile acid scaffold have led to the development of highly potent semi-synthetic agonists.

Non-Steroidal Agonists: To overcome the limitations of steroidal agonists, such as poor aqueous solubility and potential off-target effects, significant effort has been directed towards the discovery of non-steroidal FXR agonists.[6] GW4064 was a landmark discovery in this area, serving as a template for the development of numerous subsequent non-steroidal candidates.[1] Another important class of non-steroidal agonists is derived from the fexaramine scaffold.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the potency of representative FXR agonists from different chemical scaffolds.

Table 1: Steroidal FXR Agonists

| Compound | Modification | EC50 (nM) | Assay Type | Reference |

| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | ~10,000 | Cell-based reporter | [1] |

| Obeticholic Acid (OCA, INT-747) | 6α-ethyl-CDCA | 99 | FRET | [1] |

| INT-767 | Dual FXR/TGR5 Agonist | Potent FXR activator | Not specified | [7][8] |

| EDP-305 | Steroidal, non-BA scaffold | Potent | Not specified | [6] |

Table 2: Non-Steroidal FXR Agonists

| Compound | Scaffold | EC50 (nM) | Assay Type | Reference |

| GW4064 | Isoxazole | ~30 | Cell-based reporter | [1][7] |

| Cilofexor (GS-9674) | GW4064 derivative | Potent | Not specified | [1][6] |

| Tropifexor (LJN452) | GW4064 derivative | Highly potent | Not specified | [1] |

| Fexaramine | Fexaramine | 25 | Cell-based reporter | [1][8] |

| WAY-362450 (XL335) | Non-steroidal | Potent and selective | Not specified | [9] |

Core Structure-Activity Relationship Insights

Steroidal Agonists (Bile Acid Derivatives)

Systematic modification of the CDCA scaffold has yielded crucial SAR insights:

-

6α-Position: The introduction of a small alkyl group, particularly an ethyl group, at the 6α-position of the steroid nucleus dramatically increases potency. This led to the development of Obeticholic Acid (OCA), which is approximately 100-fold more potent than CDCA.[1][9]

-

3α-Hydroxyl Group: The hydroxyl group at the 3α-position is not essential for FXR activation.[1]

-

Side Chain: Modifications to the carboxylic acid side chain can modulate activity. For instance, converting the carboxyl group to an alcohol does not significantly diminish the ability to activate FXR.[10]

-

Stereochemistry: The stereochemistry of hydroxyl groups is critical. Bulky substituents or epimerization of hydroxyl groups to the β-position on the steroid ring, such as at the 3β or 7β positions, generally leads to a decrease or loss of agonist activity.[10][11]

Non-Steroidal Agonists

GW4064 serves as a foundational non-steroidal agonist. Its key structural features and their roles in FXR binding are:

-

Carboxylic Acid: The carboxylate group forms a crucial hydrogen bond with Arg331 in the FXR ligand-binding domain (LBD), mimicking the interaction of the bile acid side chain.[1]

-

Isopropyl Group: This group occupies a hydrophobic pocket within the LBD, forming interactions with residues such as Phe284, Leu287, and Trp454, which helps to stabilize the active conformation of the receptor.[1]

-

Scaffold Modifications: Derivatives like Cilofexor and Tropifexor have been developed based on the GW4064 structure to improve pharmacological properties.[1]

Fexaramine represents a structurally distinct class of non-steroidal agonists. It is characterized as an intestine-restricted agonist with limited systemic exposure, which can be advantageous for minimizing liver-related side effects.[1][8] Modifications to the fexaramine scaffold have been explored to enhance its therapeutic properties for conditions like NASH.[1]

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

Activation of FXR by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist Target Gene Identification

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the methodologies and data analysis techniques used to identify and validate the target genes of Farnesoid X Receptor (FXR) agonists. It details the core signaling pathways, experimental workflows, and key protocols essential for research and development in this field.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Primarily expressed in the liver and intestine, FXR acts as a cellular sensor for bile acids.[2][3] Upon activation by endogenous bile acids or synthetic agonists, FXR modulates the expression of a wide array of genes, maintaining metabolic homeostasis.[1] Its dysregulation is implicated in various metabolic diseases, making it a significant therapeutic target for conditions like primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and dyslipidemia.[1][4][5]

FXR regulates gene expression by binding to specific DNA sequences known as FXR response elements (FXREs), typically as a heterodimer with the Retinoid X Receptor (RXR).[1][6] This interaction can either activate or repress gene transcription, leading to a complex network of metabolic control. The identification of specific target genes for novel FXR agonists is a critical step in drug development, enabling a deeper understanding of their mechanism of action and potential therapeutic effects.

Core Signaling Pathways of FXR Activation

FXR activation initiates a cascade of transcriptional events that are central to metabolic regulation. The two primary pathways for target gene modulation are the direct transactivation of target genes and the indirect repression of others, primarily through the induction of the Small Heterodimer Partner (SHP).

-

Direct Gene Activation (Liver & Intestine): Upon binding to an agonist, FXR undergoes a conformational change and forms a heterodimer with RXR.[7] This complex then binds to FXREs in the promoter or enhancer regions of target genes. This binding recruits coactivator proteins, initiating the transcription of genes involved in bile acid transport and detoxification, such as the Bile Salt Export Pump (BSEP), Organic Solute Transporter alpha/beta (OSTα/β), and Multidrug Resistance Protein-3 (MDR3).[8]

-

Indirect Gene Repression via SHP (Liver): In the liver, a key target gene activated by the FXR/RXR heterodimer is the Small Heterodimer Partner (SHP, also known as NR0B2).[8][9] SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It functions as a transcriptional corepressor, inhibiting the activity of other transcription factors like Liver Receptor Homolog-1 (LRH-1).[8] By repressing LRH-1, SHP effectively shuts down the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] This creates a negative feedback loop to control bile acid levels.

-

Indirect Gene Repression via FGF19 (Gut-Liver Axis): In the intestine, FXR activation strongly induces the expression of Fibroblast Growth Factor 19 (FGF19, or its mouse ortholog FGF15).[3][10] FGF19 is secreted from intestinal enterocytes into the portal circulation and travels to the liver.[10] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/β-Klotho), activating a signaling cascade (including ERK1/2) that also leads to the repression of CYP7A1 transcription.[10][11] This gut-liver signaling axis is a major mechanism for the feedback inhibition of bile acid synthesis.[10]

References

- 1. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]

- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Metabolic Disease Treatment: Discovery of Novel Nonsteroidal FXR Agonists Like Compound 4

A Technical Guide for Researchers and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a pivotal therapeutic target for a spectrum of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.[1][2][3] The limitations of steroidal FXR agonists, such as obeticholic acid, including side effects like pruritus and increased LDL cholesterol, have spurred the quest for novel, nonsteroidal agonists with improved pharmacological profiles.[2] This guide delves into the discovery and characterization of a promising class of nonsteroidal FXR agonists, with a particular focus on the exemplary "compound 4," a potent and efficacious modulator of FXR activity.

Quantitative Analysis of Nonsteroidal FXR Agonists

The development of nonsteroidal FXR agonists has yielded a diverse array of chemical scaffolds with varying potencies and efficacies. A comparative analysis of their in vitro activity is crucial for lead optimization and candidate selection. The following table summarizes key quantitative data for compound 4 and other notable nonsteroidal FXR agonists.

| Compound | Assay Type | Target | EC50 (µM) | Efficacy (%) | Reference |

| Compound 4 | AlphaScreen Coactivator Recruitment | FXR | 0.15 | 290 (vs. CDCA) | [1] |

| GW4064 | FXR-bla assay | FXR | 0.003 | - | [4] |

| Fexaramine | Cell-based reporter assay | FXR | 0.025 | - | [1] |

| Tropifexor (LJN452) | - | FXR | - | - | [5] |

| Chenodeoxycholic acid (CDCA) | FXR-bla assay | FXR | 28.62 | - | [4] |

Core Experimental Protocols

The characterization of novel FXR agonists relies on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments central to the discovery and validation of compounds like compound 4.

FXR Coactivator Recruitment Assay (e.g., AlphaScreen)

This biochemical assay quantifies the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a critical step in receptor activation.

Materials:

-

6His-tagged FXR-LBD protein

-

Biotinylated coactivator peptide (e.g., SRC1, SRC2)

-

Streptavidin-coated Donor beads

-

Nickel chelate Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds and positive control (e.g., CDCA, GW4064)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

In a 384-well plate, add the 6His-FXR-LBD, biotinylated coactivator peptide, and the test compounds.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.

-

Data are analyzed by plotting the AlphaScreen signal against the compound concentration to determine EC50 and efficacy.

FXR Transactivation Assay in HepG2 Cells

This cell-based reporter gene assay measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Plasmids: FXR expression vector, RXR expression vector, and a reporter plasmid containing an FXR response element (FXRE) driving a luciferase gene (e.g., pGL4-FXRE-luc).

-

Transfection reagent

-

Test compounds and positive control

-

Luciferase assay reagent

Procedure:

-

Seed HepG2 cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent.

-

After a recovery period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or controls.

-

Incubate the cells for a further 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Determine EC50 values by plotting the normalized luciferase activity against compound concentration.

In Vivo Efficacy Model in Rodents

Animal models are essential to evaluate the in vivo pharmacological effects of FXR agonists on relevant physiological parameters.

Model: Diet-induced obese (DIO) mice or other relevant models of metabolic disease.

Procedure:

-

Acclimatize animals and induce the disease model (e.g., by feeding a high-fat diet).

-

Randomize animals into treatment groups (vehicle control, positive control, and test compound groups).

-

Administer the test compound orally or via another appropriate route at various doses for a specified duration.

-

Monitor key parameters throughout the study, such as body weight, food intake, and glucose tolerance.

-

At the end of the study, collect blood and tissues for analysis of:

-

Serum lipids (triglycerides, cholesterol)

-

Liver enzymes (ALT, AST)

-

Gene expression of FXR target genes in the liver and intestine (e.g., SHP, BSEP, FGF15) by qRT-PCR.

-

Histopathological analysis of liver tissue.

-

Visualizing the Molecular and Experimental Landscape

Diagrams are indispensable tools for illustrating complex biological pathways and experimental processes. The following visualizations, created using the DOT language, depict the core signaling pathway of FXR and the typical workflow for the discovery of novel nonsteroidal FXR agonists.

Caption: FXR Signaling Pathway Activation.

Caption: Nonsteroidal FXR Agonist Discovery Workflow.

Conclusion

The discovery of potent and selective nonsteroidal FXR agonists like compound 4 represents a significant advancement in the pursuit of safer and more effective treatments for metabolic and liver diseases. The methodologies and data presented in this guide provide a framework for the continued exploration and development of this promising class of therapeutic agents. Through rigorous in vitro and in vivo characterization, guided by a deep understanding of the underlying FXR signaling pathway, the field is poised to deliver novel medicines that address critical unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative High-Throughput Profiling of Environmental Chemicals and Drugs that Modulate Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Farnesoid X Receptor (FXR) Agonists in Maintaining Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a master regulator of bile acid homeostasis. Its activation by endogenous bile acids or synthetic agonists triggers a complex signaling cascade that governs the synthesis, transport, and metabolism of bile acids, thereby preventing their cytotoxic accumulation and maintaining metabolic equilibrium. This technical guide provides an in-depth exploration of the molecular mechanisms by which FXR agonists modulate bile acid homeostasis, with a focus on the well-characterized synthetic agonist Obeticholic Acid (OCA) as a representative agent. This document details the intricate signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of relevant experimental protocols to facilitate further research and drug development in this field.

Introduction to FXR and Bile Acid Homeostasis

Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] However, elevated concentrations of bile acids are toxic to cells. The body maintains a delicate balance of bile acid levels through a process called enterohepatic circulation, a tightly regulated cycle of synthesis, secretion, intestinal reabsorption, and hepatic uptake.[2] The farnesoid X receptor (FXR) is a key player in this process, acting as a sensor for intracellular bile acid concentrations.[3]

FXR is highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption.[4][5] When activated by bile acids, FXR initiates a negative feedback loop to suppress bile acid synthesis and promote their transport and elimination.[6] This intricate regulatory network makes FXR an attractive therapeutic target for a variety of cholestatic and metabolic diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[7][8][9] Synthetic FXR agonists, such as Obeticholic Acid (OCA), have been developed to harness this therapeutic potential.[4] OCA is a potent and selective FXR agonist, approximately 100 times more potent than the primary human bile acid chenodeoxycholic acid (CDCA).[8][10]

Molecular Mechanisms of FXR Activation and Downstream Signaling

The activation of FXR by an agonist initiates a cascade of transcriptional events that collectively restore bile acid homeostasis. This process involves two primary interconnected pathways: the hepatic pathway and the intestinal pathway.

Hepatic FXR Signaling

In the liver, agonist-bound FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[11] A key target gene in the liver is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain.[6][12]

Upon induction by FXR, SHP acts as a transcriptional repressor, inhibiting the expression of two critical enzymes in the classical bile acid synthesis pathway:

-

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in bile acid synthesis.[3][13]

-

Sterol 12α-hydroxylase (CYP8B1): An enzyme that influences the composition of the bile acid pool.[13]

By suppressing these enzymes, hepatic FXR activation directly curtails the production of new bile acids.

Simultaneously, hepatic FXR activation upregulates the expression of genes involved in bile acid transport and detoxification:

-

Bile Salt Export Pump (BSEP): A canalicular transporter responsible for pumping bile acids from hepatocytes into the bile.[2][11]

-

Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that efflux bile acids from hepatocytes back into the sinusoidal blood during conditions of high intracellular bile acid concentrations.[2][14]

References

- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surf.rutgers.edu [surf.rutgers.edu]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FXR Agonist 4 in Lipid and Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its activation by natural ligands (bile acids) or synthetic agonists triggers a cascade of transcriptional events that modulate key metabolic pathways.[5][6] Consequently, FXR has become a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][7][8][9]

This technical guide focuses on the specific role of FXR agonist 4 (also known as compound 10a) , a synthetic agonist, in the regulation of lipid and glucose metabolism. While detailed public data on this specific compound is nascent, its reported effects align with the well-established mechanisms of the broader class of FXR agonists. This document synthesizes the available information on this compound with the extensive preclinical and clinical knowledge of other potent FXR agonists to provide a comprehensive overview for research and development professionals.

This compound: Profile and Potency

This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor. In cellular assays, it demonstrates potent activation of FXR and subsequent coactivator recruitment, confirming its function as a direct modulator of the receptor.

| Compound | Parameter | Value | Assay System |

| This compound (compound 10a) | EC₅₀ (FXR Agonistic Activity) | 1.05 µM | HEK293T Cells |

| EC₅₀ (SRC-2 Recruitment) | 1.04 µM | In vitro coactivator recruitment assay | |

| Data sourced from MedchemExpress.[10] |

Core Mechanism: FXR Signaling Pathways

FXR activation does not occur in isolation. It initiates a complex signaling network by forming a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[3][11][12] Two key downstream effectors are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19, or FGF15 in rodents), which mediate many of FXR's metabolic effects.[6][13][14]

FXR activation plays a central role in managing lipid homeostasis by controlling lipogenesis, fatty acid oxidation, and cholesterol levels.[4][7]

-

Inhibition of Lipogenesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[7] This leads to the downregulation of key lipogenic enzymes like Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1).[7][15]

-

Promotion of Fatty Acid Oxidation: By modulating pathways involving AMPK and PPARα, FXR activation can increase the expression of genes like Carnitine Palmitoyltransferase 1α (CPT1α), promoting the breakdown of fatty acids in mitochondria.[6][15][16]

-

Cholesterol Homeostasis and Excretion: A primary function of FXR is to suppress the conversion of cholesterol to bile acids by inhibiting the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).[5][6] It also promotes biliary cholesterol excretion through the regulation of transporters like ABCG5 and ABCG8.[17]

Preclinical studies with this compound in diet-induced obese (DIO) mice have shown it effectively improves hyperlipidemia and hepatic steatosis, which is consistent with these mechanisms.[10] Treatment resulted in increased expression of genes involved in lipid synthesis and cholesterol regulation, including Srebp1c, Scd1, Fasn, Dgat2, Hmgcr, and Srebp2, and promoted cholesterol excretion.[10]

FXR is an important, albeit complex, regulator of glucose homeostasis. Its activation generally improves insulin sensitivity and lowers blood glucose levels, particularly in diabetic models.[2][8][18][19]

-

Inhibition of Gluconeogenesis: In hyperglycemic states, FXR activation represses the transcription of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose output.[2][4][19] This action is often mediated by SHP.

-

Promotion of Glycogen Synthesis: FXR activation can enhance the liver's capacity to store glucose as glycogen by increasing glycogen synthesis.[2][4]

-

Improved Insulin Sensitivity: By reducing hepatic lipid accumulation (lipotoxicity) and inflammation, FXR agonists can indirectly improve insulin signaling.[1][7][8]

In preclinical models, this compound has been shown to improve insulin resistance, a key feature of its therapeutic potential for metabolic diseases.[10]

Preclinical Data Summary for this compound

The following table summarizes the reported effects of this compound from an in vivo study using a diet-induced obesity (DIO) mouse model.

| Category | Parameter | Effect Observed | Treatment Duration |

| Metabolic Syndrome | Hyperlipidemia | Improvement | 45 days |

| Hepatic Steatosis | Improvement | 45 days | |

| Insulin Resistance | Improvement | 45 days | |

| Liver Health | Hepatic Inflammation | Improvement | 45 days |

| Serum Alanine Aminotransferase (ALT) | Significantly Decreased | 45 days | |

| Lipid Regulation | Cholesterol Excretion | Promoted | 45 days |

| Data sourced from MedchemExpress.[10] |

Experimental Protocols

Detailed protocols for the specific studies involving this compound are not publicly available. However, based on standard methodologies used in the field for evaluating FXR agonists in metabolic disease models, a typical experimental workflow can be outlined.[2][15][20]

This protocol describes a representative experiment to assess the effects of an FXR agonist on metabolic parameters.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet and Induction: Mice are fed a high-fat diet (HFD), typically containing 60% kcal from fat, for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is maintained on a standard chow diet.

-

Compound Administration:

-

Vehicle Control: An appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) is administered to a cohort of HFD-fed mice.

-

Treatment Group: this compound is dissolved in the vehicle and administered to a cohort of HFD-fed mice. Dosing is typically performed daily via oral gavage for a period of 4 to 8 weeks.

-

-

Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): Performed during the final week of treatment. After an overnight fast, mice are given an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Performed 2-3 days after the GTT. After a 4-6 hour fast, mice are given an intraperitoneal insulin bolus (e.g., 0.75 U/kg). Blood glucose is measured at specified time points.

-

-

Sample Collection and Analysis (Terminal):

-

At the end of the study, mice are fasted and euthanized.

-

Blood: Collected via cardiac puncture for analysis of serum levels of triglycerides, total cholesterol, HDL, LDL, ALT, AST, and insulin.

-

Liver: Weighed and sections are collected for:

-

Histology: Fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for steatosis assessment and Oil Red O for lipid droplet visualization.

-

Gene Expression Analysis: Snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (SHP, FGF15) and genes involved in lipid (SREBP-1c, FASN, CPT1α) and glucose (PEPCK, G6Pase) metabolism.

-

Lipid Content: Hepatic triglycerides and cholesterol are extracted and quantified.

-

-

References

- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 2. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 7. explorationpub.com [explorationpub.com]

- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X Receptor Deficiency Induces Hepatic Lipid and Glucose Metabolism Disorder via Regulation of Pyruvate Dehydrogenase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Farnesoid X Receptor (FXR) Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a central regulator of various metabolic pathways, making it a compelling therapeutic target for a range of diseases.[1] Primarily activated by bile acids, FXR functions as a sensor that maintains metabolic homeostasis.[1][2] This technical guide provides a detailed analysis of the FXR agonist signaling pathway, its downstream effects, key target genes, and the experimental protocols used to investigate its function.

The Core FXR Activation and Signaling Mechanism

FXR is highly expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[2][3][4] Its activation by natural ligands (bile acids) or synthetic agonists initiates a cascade of events that modulate gene expression.

Mechanism of Action: The fundamental mechanism of FXR activation follows a pathway typical for nuclear receptors:

-

Ligand Binding: Natural bile acids, such as chenodeoxycholic acid (CDCA), or synthetic agonists bind to the ligand-binding domain (LBD) of FXR in the cytoplasm.[4]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in FXR, causing it to translocate into the nucleus.[4]

-

Heterodimerization: In the nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4]

-

DNA Binding and Gene Regulation: This FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[4][5] The canonical FXRE is an inverted repeat of the consensus sequence AGGTCA separated by one nucleotide (IR-1).[5] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription.[4]

Downstream Metabolic Regulation

FXR activation orchestrates a complex network of metabolic responses, primarily affecting bile acid, lipid, and glucose homeostasis.

FXR is the master regulator of the enterohepatic circulation of bile acids, preventing their cytotoxic accumulation.[6][7] It achieves this through two primary, interconnected pathways:

-

Hepatic SHP-Dependent Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor.[2][4] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][6] This creates a direct negative feedback loop.

-

Intestinal FGF19-Dependent Pathway: In the ileum, FXR activation strongly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents).[6][8] FGF19 travels via the portal vein to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that potently represses CYP7A1 expression, providing an endocrine feedback mechanism.[4][6][8]

Additionally, FXR regulates bile acid transport by upregulating transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP), and intestinal efflux into the portal circulation (OSTα/β).[2][6][7]

FXR activation has profound effects on lipid and glucose levels, positioning FXR agonists as potential treatments for metabolic syndrome.[1]

-

Lipid Metabolism: FXR activation generally leads to lower circulating lipid levels. It suppresses fatty acid synthesis, decreases the secretion of very low-density lipoprotein (VLDL) from the liver, and increases triglyceride clearance.[2][7]

-

Glucose Metabolism: FXR plays a role in maintaining glucose balance. Its activation can improve insulin sensitivity and reduce hepatic glucose production (gluconeogenesis).[2][6][7] In the postprandial state, elevated bile acids may activate FXR to help regulate glucose homeostasis.[6]

Key FXR Agonists and Target Genes

The development of synthetic FXR agonists has been a major focus of drug discovery. These compounds offer higher potency and selectivity compared to endogenous bile acids.

Table 1: Key FXR Agonists

| Agonist Type | Compound Name | Description | Relative Potency |

|---|---|---|---|

| Natural Ligand | Chenodeoxycholic Acid (CDCA) | A primary human bile acid.[4] | Baseline |

| Semi-Synthetic | Obeticholic Acid (OCA) | A 6α-ethyl derivative of CDCA. The first-in-class selective FXR agonist approved for primary biliary cholangitis (PBC).[9] | ~100-fold more potent than CDCA.[9] |

| Non-Steroidal | GW4064 | A potent and selective non-steroidal synthetic agonist widely used in research.[10] | High-potency research tool. |

| Non-Steroidal | Cilofexor (GS-9674) | A non-steroidal agonist that has been evaluated in clinical trials for nonalcoholic steatohepatitis (NASH).[11] | Potent non-steroidal agonist. |

| Intestine-Restricted | Fexaramine | An intestine-restricted FXR agonist designed to minimize systemic side effects while providing metabolic benefits.[11] | Potent, localized activity. |

FXR activation modulates a large number of genes to exert its metabolic effects.

Table 2: Major FXR Target Genes and Their Functions

| Gene | Encoded Protein | Primary Function | Regulation by FXR |

|---|---|---|---|

| NR0B2 | Small Heterodimer Partner (SHP) | Atypical nuclear receptor that represses other transcription factors.[4][12] | Upregulated |

| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids from hepatocytes into bile canaliculi.[2][6] | Upregulated |

| SLC51A/B | Organic Solute Transporter (OSTα/β) | Basolateral export of bile acids from enterocytes into portal circulation.[7] | Upregulated |

| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that signals to the liver to suppress bile acid synthesis.[6][8] | Upregulated |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis.[2][4] | Downregulated (indirectly) |

Experimental Protocols for FXR Pathway Analysis

Investigating the FXR signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.

This assay quantifies the ability of a test compound to activate FXR-mediated gene transcription.

Principle: Cells are engineered to express FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter containing FXREs.[13][14] When an agonist activates FXR, the receptor binds to the FXREs and drives the expression of the reporter gene, producing a measurable signal (light or color) that is proportional to FXR activation.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Use a suitable cell line, such as HEK293T, that is amenable to transfection.

-

Culture cells in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Seed cells into a 96-well plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.[15]

-

-

Transfection:

-

Prepare a transfection mixture containing plasmids for:

-

Human or mouse FXR.

-

RXRα (to ensure sufficient heterodimer partner).

-

A reporter construct (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro]).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol and add the mixture to the cells.

-

Incubate for 4-6 hours, then replace with fresh culture medium.

-

-

Compound Treatment:

-

After 24 hours of transfection, prepare serial dilutions of test compounds and known agonists (e.g., GW4064, OCA) in the appropriate medium.

-

Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for another 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Remove the medium and wash the cells gently with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to a new white, opaque 96-well plate.

-

Transfer cell lysate to the substrate plate and immediately measure luminescence (Signal A) in a plate-reading luminometer.

-

Add the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal) and measure luminescence again (Signal B).

-

-

Data Analysis:

-

Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency.

-

Express results as "Fold Activation" relative to the vehicle control.

-

Plot the Fold Activation against the compound concentration and fit a dose-response curve to determine the EC50 value.

-

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a transcription factor like FXR.

Principle: Cells or tissues are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, the DNA is purified and then sequenced to identify the genomic locations where FXR was bound.

Detailed Protocol:

-

Cell/Tissue Preparation and Cross-linking:

-

Culture primary hepatocytes or a relevant cell line to ~80-90% confluency. Treat with an FXR agonist (e.g., 1 µM GW4064) or vehicle for a defined period (e.g., 1-3 hours).[12]

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest the cells, wash with ice-cold PBS, and lyse the cells to release nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin into fragments of 200-500 bp using sonication. Verify fragment size on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the lysate overnight at 4°C with an anti-FXR antibody (e.g., Santa Cruz Biotechnology, sc-13063).[16]

-

As a negative control, incubate another portion with a non-specific IgG antibody.[16]

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS) to identify genomic regions with a significant enrichment of reads in the FXR IP sample compared to the IgG control.[17]

-

Perform motif analysis on the identified peaks to confirm the presence of the FXRE consensus sequence.

-

Annotate the peaks to identify nearby genes, which are potential direct targets of FXR.

-

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 5. Regulation of Chromatin Accessibility by the Farnesoid X Receptor Is Essential for Circadian and Bile Acid Homeostasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 8. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]

- 9. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]

- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 12. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Modeling of Farnesoid X Receptor (FXR) Agonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of agonists to the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. As a prominent target for therapeutic intervention in metabolic and liver diseases, understanding the molecular interactions between FXR and its agonists is crucial for the design of novel and potent therapeutics. This document will focus on the well-characterized synthetic agonist GW4064 as a representative example of an "FXR agonist 4" to illustrate the core principles and protocols of in silico modeling.

Core Concepts in FXR Agonist Binding

The Farnesoid X Receptor is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation.[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs), modulating the transcription of target genes. The binding of an agonist to the ligand-binding domain (LBD) of FXR induces a conformational change, leading to the recruitment of coactivators and the dissociation of corepressors, which ultimately initiates downstream signaling cascades.[2]

Quantitative Binding Affinity Data

The binding affinity of an agonist to its target receptor is a critical parameter in drug discovery. The following table summarizes the quantitative binding data for several known FXR agonists, providing a basis for comparison.

| Agonist | EC50 (nM) | IC50 (µM) | Ki (µM) | Reference |

| GW4064 | 15 - 70 | - | - | [3] |

| Obeticholic Acid (OCA) | 99 | - | - | [4] |

| Chenodeoxycholic Acid (CDCA) | 8,300 | - | - | [4][5] |

| Fexaramine | Comparable to GW4064 | - | - | [5] |

| GW4064 (Histamine H2 Receptor) | - | 3.8 | 0.78 | [3] |

Note: EC50, IC50, and Ki values can vary depending on the specific assay conditions. The IC50 and Ki values for GW4064 in the table refer to its off-target activity at the histamine H2 receptor.

Experimental Protocols

Molecular Docking of GW4064 to FXR

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking GW4064 to the ligand-binding domain of FXR using AutoDock Vina.

1. Preparation of the Receptor (FXR):

-

Obtain the protein structure: Download the crystal structure of the human FXR ligand-binding domain in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3DCT, which contains a co-crystallized agonist similar to GW4064.

-

Prepare the receptor file:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein.

-

Assign Gasteiger charges.

-

Save the prepared receptor in PDBQT format (receptor.pdbqt). This can be accomplished using tools like AutoDockTools or UCSF Chimera.

-

2. Preparation of the Ligand (GW4064):

-

Obtain the ligand structure: The 3D structure of GW4064 can be obtained from a chemical database such as PubChem or generated using a molecular modeling software.

-

Prepare the ligand file:

-

Assign Gasteiger charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format (ligand.pdbqt).

-

3. Docking Simulation:

-

Define the search space: The search space, or docking box, should encompass the entire ligand-binding pocket of FXR. The center and dimensions of the box can be determined based on the position of the co-crystallized ligand in the original PDB structure.

-

Create a configuration file: Create a text file (config.txt) specifying the input files and docking parameters.

-

Run AutoDock Vina: Execute the docking simulation from the command line:

4. Analysis of Results:

-

The output file (docked_poses.pdbqt) will contain the predicted binding poses of GW4064, ranked by their binding affinity scores.

-

Visualize the docked poses in a molecular visualization program to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation of the FXR-GW4064 Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This protocol outlines the general steps for running an MD simulation of the FXR-GW4064 complex using GROMACS.

1. System Preparation:

-

Start with a docked complex: Use the best-ranked docked pose of the FXR-GW4064 complex from the molecular docking step as the starting structure.

-

Choose a force field: Select a suitable force field for the protein and the ligand (e.g., OPLS-AA/L for the protein and a compatible force field for the ligand).[1]

-

Generate topology files: Create topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology may require a separate parameterization step.

-

Solvate the system: Place the protein-ligand complex in a periodic box and fill it with a solvent, typically water (e.g., TIP3P water model).[1]

-

Add ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

2. Simulation Protocol:

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density of the system.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds) to collect data on the system's dynamics.

3. GROMACS mdp file example for NVT equilibration:

4. Analysis of MD Trajectories:

-

Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Investigate the specific interactions between the agonist and FXR over time (e.g., hydrogen bond analysis).

-

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate the FXR signaling pathway and a typical in silico drug discovery workflow.

FXR Signaling Pathway

In Silico Drug Discovery Workflow for FXR Agonists

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pharmacophore Modeling for the Discovery of Novel Farnesoid X Receptor (FXR) Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation plays a pivotal role in the transcriptional control of genes involved in these metabolic pathways, making it a highly attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[1][2][3] Pharmacophore modeling, a powerful computational technique, has become an indispensable tool in the rational design and discovery of novel FXR agonists.[2][4] This guide provides an in-depth overview of the principles, methodologies, and applications of pharmacophore modeling in the quest for new and effective FXR-targeted therapeutics.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is primarily expressed in the liver, intestine, kidneys, and adrenal glands.[4][5] It functions as a ligand-activated transcription factor that, upon binding to its natural ligands such as chenodeoxycholic acid (CDCA), heterodimerizes with the retinoid X receptor (RXR).[1][6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[6]

A key regulatory function of FXR is the negative feedback control of bile acid synthesis. Activation of FXR induces the expression of the small heterodimer partner (SHP), a protein that in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the bile acid synthetic pathway.[6][7] This intricate signaling cascade is crucial for maintaining bile acid homeostasis and preventing cholestatic liver injury.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Pharmacophore-based discovery of FXR agonists. Part I: Model development and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 7. What are FXR agonists and how do they work? [synapse.patsnap.com]

The Role of Farnesoid X Receptor (FXR) Agonist 4 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis. Consequently, FXR agonists are a promising therapeutic avenue for NAFLD. This technical guide provides an in-depth overview of a representative FXR agonist, referred to herein as "FXR agonist 4," summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of NAFLD.

Introduction to FXR and its Role in NAFLD

The farnesoid X receptor is a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic homeostasis.[1] Its natural ligands are bile acids.[2] In the context of NAFLD, FXR activation has been shown to exert beneficial effects through multiple mechanisms:

-

Regulation of Bile Acid Synthesis: FXR activation in the liver and intestine induces the expression of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), respectively. Both SHP and FGF19 inhibit cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby preventing the accumulation of cytotoxic levels of bile acids.[3]

-

Lipid Metabolism: FXR activation suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis.[4] This leads to a reduction in hepatic triglyceride accumulation.

-

Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and reduce hepatic glucose production.[2]

-

Anti-inflammatory Effects: FXR activation can suppress inflammatory pathways in the liver, in part by antagonizing the activity of nuclear factor-kappa B (NF-κB).[5]

Given these pleiotropic effects, synthetic FXR agonists have been developed and are under active investigation as potential treatments for NAFLD and NASH.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of FXR agonists in treating NAFLD has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for several representative FXR agonists.

Table 1: Preclinical Efficacy of FXR Agonist (GW4064) in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model[1]

| Parameter | Control (HFD + DMSO) | GW4064 (HFD + Agonist) | % Change | p-value |

| Body Weight Gain (g) | 20.5 ± 1.5 | 14.0 ± 1.0 | -31.7% | <0.01 |

| Liver Triglycerides (mg/g) | 125 ± 15 | 75 ± 10 | -40.0% | <0.05 |

| Liver Free Fatty Acids (nmol/mg) | 8.5 ± 1.0 | 5.0 ± 0.8 | -41.2% | <0.05 |

| Serum Triglycerides (mg/dL) | 150 ± 20 | 100 ± 15 | -33.3% | <0.05 |

| Serum Cholesterol (mg/dL) | 220 ± 25 | 160 ± 20 | -27.3% | <0.05 |

Table 2: Clinical Efficacy of Obeticholic Acid (OCA) in Patients with NASH (FLINT Trial)[6]

| Endpoint | Placebo (n=109) | Obeticholic Acid (25 mg/day; n=110) | Relative Risk (95% CI) | p-value |

| Improvement in Liver Histology* | 21% | 45% | 1.9 (1.3 - 2.8) | 0.0002 |

| Fibrosis Improvement (≥1 stage) | 19% | 35% | 1.8 (1.2 - 2.8) | 0.004 |

| NASH Resolution | 13% | 22% | 1.7 (1.0 - 2.9) | 0.03 |

*Defined as a decrease in the NAFLD Activity Score (NAS) of ≥2 points without worsening of fibrosis.

Table 3: Clinical Efficacy of Tropifexor in Patients with Fibrotic NASH (FLIGHT-FXR Trial)[7][8]

| Parameter | Placebo | Tropifexor (140 µg) | Tropifexor (200 µg) |

| ALT Reduction (U/L) at Week 48 | -8.4 | -31.6 | -32.5 |

| Relative Change in Hepatic Fat Fraction (%) at Week 48 | -3.58 | -31.25 | -39.54 |

| Pruritus Incidence (%) | N/A | 52% | 69% |

Table 4: Clinical Efficacy of Cilofexor in Patients with Noncirrhotic NASH[5][9]

| Parameter | Placebo | Cilofexor (30 mg) | Cilofexor (100 mg) | p-value (100 mg vs Placebo) |

| Median Relative Decrease in MRI-PDFF (%) at Week 24 | +1.9 | -1.8 | -22.7 | 0.003 |

| Patients with ≥30% Decline in MRI-PDFF (%) | 13% | 14% | 39% | 0.011 |

| Moderate to Severe Pruritus (%) | 4% | 4% | 14% | N/A |

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced NAFLD in Mice

This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely used model to study the pathophysiology of the disease and to test the efficacy of therapeutic agents.[2][6]

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)[6]

-

Standard chow diet (Control)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Metabolic cages

-

Blood collection supplies

-

Tissue harvesting tools

-

Reagents for histological and biochemical analysis

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Dietary Intervention: Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet. House mice individually or in small groups and provide ad libitum access to food and water.

-

NAFLD Induction: Maintain the mice on their respective diets for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis in the HFD group.[2]

-

Treatment Intervention: After the induction period, divide the HFD-fed mice into two subgroups: one receiving the vehicle control and the other receiving this compound. Administer the treatment daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight, food intake, and water consumption weekly. Perform metabolic assessments, such as glucose and insulin tolerance tests, at baseline and at the end of the treatment period.

-

Sample Collection: At the end of the study, collect blood samples for biochemical analysis (e.g., ALT, AST, triglycerides, cholesterol). Euthanize the mice and harvest the liver and other relevant tissues.

-

Tissue Analysis: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining). Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression, protein levels, lipid content).

In Vitro Assay: Oil Red O Staining for Lipid Accumulation in Hepatocytes

This protocol details the use of Oil Red O staining to visualize and quantify intracellular lipid droplets in cultured hepatocytes, a key in vitro method for assessing steatosis.[7][8]

Materials:

-

Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)

-

Culture medium

-

Fatty acid solution (e.g., oleic acid/palmitic acid mixture)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

60% Isopropanol

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Induction of Steatosis: Treat the cells with a fatty acid solution to induce lipid accumulation. Co-treat with either this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Fixation: Gently wash the cells with PBS and then fix them with 10% formalin for 15-30 minutes at room temperature.

-

Washing: Wash the cells with distilled water.

-

Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.

-

Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells with distilled water until the excess stain is removed.

-

Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and then wash with water.

-

Visualization: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

-

Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in NAFLD

The activation of FXR by an agonist initiates a cascade of transcriptional events that collectively ameliorate the pathological features of NAFLD. The following diagram illustrates the core signaling pathway.

Caption: this compound signaling pathway in the gut-liver axis.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel FXR agonist for NAFLD.

Caption: A typical preclinical experimental workflow for this compound.

Conclusion

FXR agonists represent a highly promising therapeutic strategy for the treatment of NAFLD and NASH. As exemplified by "this compound," these compounds have demonstrated significant efficacy in both preclinical models and human clinical trials, leading to improvements in hepatic steatosis, inflammation, and fibrosis. The multifaceted mechanism of action, targeting key pathways in lipid and glucose metabolism, as well as inflammation, underscores the therapeutic potential of this drug class. This technical guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the role of FXR agonists in NAFLD and to accelerate the development of novel therapies for this widespread and debilitating disease. Further research is warranted to optimize the efficacy and safety profiles of FXR agonists and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novartis.com [novartis.com]

- 4. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Allosteric Modulation of the Farnesoid X Receptor (FXR) by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its central role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), diabetes, and dyslipidemia.[3][4] While orthosteric ligands that bind directly to the natural ligand-binding pocket have been the primary focus of drug development, there is growing interest in allosteric modulators. These molecules bind to a topographically distinct site on the receptor, offering the potential for more selective and nuanced control of FXR activity.[3][4] This technical guide provides an in-depth overview of the allosteric modulation of FXR by small molecules, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Allosteric Modulators of FXR: Quantitative Data

The development of allosteric modulators for FXR is an emerging field. Imatinib, a tyrosine kinase inhibitor, was identified as a first-in-class allosteric modulator of FXR.[3][5] Subsequent optimization led to the development of more potent analogs, such as compound 16 (referred to as P16 in some studies).[3][6] These positive allosteric modulators (PAMs) enhance the activity of orthosteric agonists.

| Compound | Type | Assay | Agonist | EC50 / IC50 (µM) | Efficacy/Activity | Reference |

| Imatinib (4) | Allosteric Modulator | Full-length FXR Reporter Gene Assay | - | ~30 | Partial Agonist | [3] |

| Full-length FXR Reporter Gene Assay | Chenodeoxycholic acid (CDCA) | - | Increases efficacy of CDCA | [3] | ||

| Compound 16 (P16) | Optimized Allosteric Modulator | Full-length FXR Reporter Gene Assay | - | ~0.3 | Partial Agonist | [3] |

| Full-length FXR Reporter Gene Assay | Chenodeoxycholic acid (CDCA) | - | Potently enhances efficacy of CDCA | [3] |

FXR Signaling Pathway

FXR activation, either by endogenous bile acids or synthetic ligands, initiates a complex signaling cascade that regulates the expression of numerous target genes.[2] Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.[2]

Key downstream targets of FXR include:

-

Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain. SHP is a crucial negative regulator of bile acid synthesis, primarily by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[2][3]

-

Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile.[3]

-

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): An intestinal hormone that signals to the liver to suppress bile acid synthesis.[2]

Allosteric modulators can fine-tune this signaling pathway, potentially offering gene-selective effects. For instance, imatinib was shown to have differential effects on the expression of BSEP and SHP when co-administered with CDCA.[3]

FXR Signaling Pathway

Experimental Protocols

The identification and characterization of allosteric FXR modulators involve a series of in vitro and cell-based assays.

FXR Reporter Gene Assay

This assay is a primary screening tool to identify compounds that modulate FXR transcriptional activity.

Principle:

Mammalian cells are engineered to express the human FXR protein and a luciferase reporter gene linked to an FXR-responsive promoter. Activation of FXR leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture reporter cells (e.g., HEK293T cells stably expressing human FXR and an FXRE-luciferase reporter construct) in appropriate media.

-

Seed the cells into 96-well plates at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and the reference agonist (e.g., GW4064 or CDCA) in serum-free stimulation medium.[7][8] The final DMSO concentration should not exceed 0.4%.[8]

-

For testing allosteric modulators, prepare a concentration-response curve of the test compound in the presence of a fixed, sub-maximal concentration (e.g., EC20) of an orthosteric agonist.

-

Aspirate the culture medium from the cells and add the compound dilutions.[7] Include wells for untreated controls and positive controls.[7]

-

-

Incubation:

-

Luminescence Detection:

-

Data Analysis:

-

Normalize the data to a control (e.g., vehicle-treated cells).

-

Plot the fold-activation against the compound concentration to determine EC50 values.

-

Coactivator Recruitment Assays (TR-FRET and AlphaScreen)

These assays measure the ability of a compound to promote the interaction between FXR and a coactivator peptide, a key step in transcriptional activation.

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle:

This assay measures the proximity between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR Ligand Binding Domain (LBD) and a fluorescein-labeled coactivator peptide.[10] Ligand-induced conformational changes in the FXR-LBD promote coactivator binding, bringing the donor (Tb) and acceptor (fluorescein) fluorophores close enough for FRET to occur.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Dispense test compounds into a 384-well plate.

-

Add the 4X GST-FXR-LBD solution to the wells.

-

Add the 4X fluorescein-coactivator peptide/Tb-anti-GST antibody mixture.

-

Incubate at room temperature for a specified time (e.g., 2 hours).[11]

-

-

Data Acquisition and Analysis:

b) AlphaScreen Assay

Principle:

This bead-based assay utilizes donor and acceptor beads that are brought into proximity upon the ligand-induced interaction of GST-FXR-LBD and a biotinylated coactivator peptide.[12] Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[13]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare solutions of GST-FXR-LBD, biotinylated coactivator peptide (e.g., SRC-1), streptavidin-coated acceptor beads, and anti-GST antibody-coated donor beads.[12]

-

-

Assay Procedure:

-

Add GST-FXR-LBD, biotinylated coactivator peptide, and test compounds to the wells of a 384-well plate.

-

Incubate to allow for binding.

-

Add a mixture of the donor and acceptor beads.

-

Incubate in the dark to allow for bead association.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.[13]

-